molecular formula C8H9Cl2NO B14636112 Methyl 3-chlorobenzimidate hydrochloride

Methyl 3-chlorobenzimidate hydrochloride

Cat. No.: B14636112
M. Wt: 206.07 g/mol
InChI Key: JCDGWYCIFKSGEA-UHFFFAOYSA-N
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Description

Methyl 3-chlorobenzimidate hydrochloride is an organic compound with the molecular formula C8H9Cl2NO. It is a derivative of benzimidate, featuring a methyl group and a chlorine atom attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chlorobenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chlorobenzimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-chlorobenzimidate hydrochloride involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromobenzimidate hydrochloride
  • Methyl 3-iodobenzimidate hydrochloride
  • Methyl 3-fluorobenzimidate hydrochloride

Uniqueness

Methyl 3-chlorobenzimidate hydrochloride is unique due to its specific reactivity profile and the presence of a chlorine atom, which imparts distinct chemical properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

methyl 3-chlorobenzenecarboximidate;hydrochloride

InChI

InChI=1S/C8H8ClNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H

InChI Key

JCDGWYCIFKSGEA-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC(=CC=C1)Cl.Cl

Origin of Product

United States

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